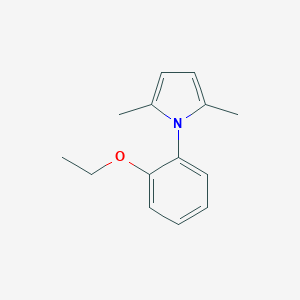
1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole, also known as EDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDMP belongs to the pyrrole family and is a heterocyclic organic compound with a molecular formula of C13H15NO. The compound's unique structure and properties make it an attractive candidate for use in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in various physiological processes. For example, 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. Inhibition of COX-2 by 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole may contribute to the compound's anti-inflammatory properties.
Biochemical and Physiological Effects
1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole in laboratory experiments is its relative ease of synthesis. In addition, the compound's unique structure and properties make it an attractive candidate for studying various physiological processes. However, one limitation of using 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole in laboratory experiments is its potential toxicity. Further studies are needed to determine the compound's toxicity profile and safe dosages for use in experiments.
Orientations Futures
There are several future directions for research on 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole. One area of interest is the development of new drugs based on the compound's structure and properties. In addition, further studies are needed to determine the compound's toxicity profile and safe dosages for use in experiments. Finally, research is needed to better understand the compound's mechanism of action and its potential applications in various fields, including medicinal chemistry and cell biology.
Conclusion
In conclusion, 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole is a unique and promising compound for use in scientific research. The compound's structure and properties make it an attractive candidate for the development of new drugs and the study of various physiological processes. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Méthodes De Synthèse
1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole can be synthesized using a variety of methods, including the Hantzsch pyrrole synthesis and the Paal-Knorr synthesis. The Hantzsch pyrrole synthesis involves the reaction of an aldehyde, a β-ketoester, and ammonia, whereas the Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with an amine. Both methods have been successfully used to synthesize 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole in the laboratory.
Applications De Recherche Scientifique
1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs. In addition, 1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole has been investigated for its potential use as a fluorescent probe for detecting reactive oxygen species in cells.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-4-16-14-8-6-5-7-13(14)15-11(2)9-10-12(15)3/h5-10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOHDXJONMNPHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CC=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-2,5-dimethylpyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

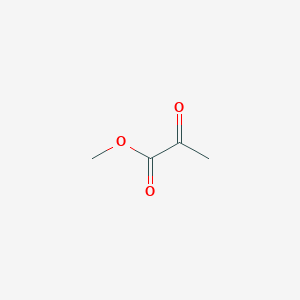



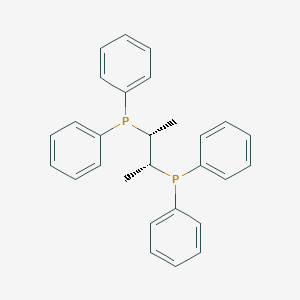

![6,7-Dimethyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B45407.png)
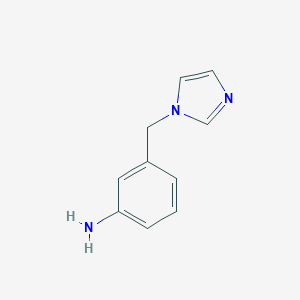

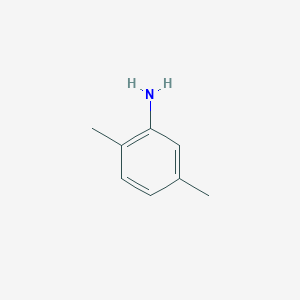
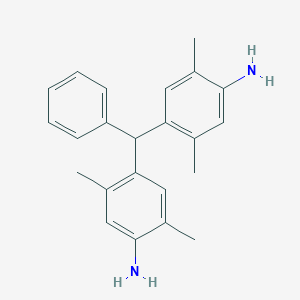
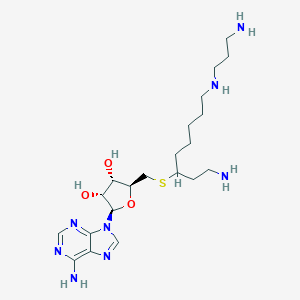
![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)
![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)